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Compound of Interest

Compound Name: N-nitroso-Ritalinic Acid

Cat. No.: B13846412 Get Quote

Disclaimer: No direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid is

publicly available. This guide provides a comprehensive overview based on the genotoxicity of

structurally related compounds, the parent molecule (methylphenidate), and established

principles of nitrosamine toxicology. The experimental protocols described are standard assays

that would be employed for such an evaluation.

Introduction
N-nitroso-Ritalinic Acid is a potential nitrosamine impurity of methylphenidate, a widely

prescribed central nervous system stimulant. Nitrosamines are a class of compounds of

significant concern to the pharmaceutical industry and regulatory bodies due to their potential

as genotoxic carcinogens. The assessment of the genotoxic risk of such impurities is a critical

aspect of drug safety evaluation.

This technical guide provides a comprehensive framework for understanding the potential

genotoxicity of N-nitroso-Ritalinic Acid. Given the absence of specific data, this document

leverages a science-based approach, incorporating information on the parent drug, structurally

similar nitrosamines, and in silico predictive methods. Furthermore, it outlines the detailed

experimental protocols for the standard battery of genotoxicity tests that would be necessary to

definitively determine the genotoxic profile of N-nitroso-Ritalinic Acid.

Toxicological Profile of Parent Compound and
Structural Analogs
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Genotoxicity of Methylphenidate
Methylphenidate, the parent active pharmaceutical ingredient, has been extensively studied for

its genotoxic potential. The consensus from a range of in vitro and in vivo studies is that

methylphenidate is not genotoxic.

Assay System
Concentration/

Dose
Results Reference

Chromosomal

Aberration

Cultured Human

Lymphocytes
Up to 10 mM Negative [1]

Micronucleus

Test

Mouse Bone

Marrow

Up to 250 mg/kg

bw (oral)
Negative [1]

Micronucleus

Test

Mouse

Peripheral Blood

Erythrocytes

30, 60, or 125

mg/kg
Negative [2]

Bacterial

Reverse

Mutation (Ames)

Test

S. typhimurium &

E. coli
Not specified Negative [3]

Mouse

Lymphoma

Assay

L5178Y cells Not specified Negative [3]

Genotoxicity of N-nitrosopiperidine (Structural
Surrogate)
N-nitrosopiperidine, which shares the N-nitrosated piperidine ring with N-nitroso-Ritalinic
Acid, is a well-characterized genotoxic carcinogen. It serves as a relevant surrogate for

predicting the potential hazards of N-nitroso-Ritalinic Acid.
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Assay System
Concentration/

Dose
Results Reference

Carcinogenicity Animals Not specified

Causes stomach,

esophagus,

throat, liver, and

lung cancer

[4]

Mutagenicity Not specified Not specified Mutagenic [5]

Metabolic Activation and Mechanism of
Genotoxicity
The genotoxicity of most N-nitrosamines is dependent on their metabolic activation, primarily by

cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for

N-nitroso-Ritalinic Acid, based on knowledge of similar nitrosamines, is illustrated below.
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Hypothetical metabolic activation of N-nitroso-Ritalinic Acid.
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In Silico Genotoxicity Prediction
In the absence of empirical data, in silico (computer-based) models, such as Quantitative

Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the genotoxic

potential of nitrosamines.[6][7][8] These models analyze the chemical structure of a compound

to predict its biological activity based on data from structurally similar compounds. For N-
nitroso-Ritalinic Acid, QSAR models would likely predict a genotoxic potential due to the

presence of the N-nitrosamine functional group, which is a well-known structural alert for

mutagenicity.[6][9]

Experimental Protocols for Genotoxicity
Assessment
A standard battery of tests is required by regulatory agencies to assess the genotoxic potential

of pharmaceutical impurities. The following sections detail the methodologies for these key

assays.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate a substance's potential to induce gene

mutations in bacteria.
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Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Methodology:

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from induced rat liver).

Procedure:

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

The mixture is poured onto minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) is counted.

Evaluation: A substance is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of

interphase cells.
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Workflow for the In Vitro Micronucleus Test.
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Methodology:

Test System: Established mammalian cell lines (e.g., CHO, V79, TK6) or primary cell

cultures (e.g., human peripheral blood lymphocytes).

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction).

Procedure:

Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell

cycles) duration.

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

Cells are harvested, fixed, and stained.

The frequency of micronucleated cells is determined by microscopic analysis of

binucleated cells.

Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-

dependent increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473
This test identifies substances that cause structural chromosomal abnormalities in cultured

mammalian cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13846412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture mammalian cells

Expose cells to test substance +/- S9 mix

Add metaphase-arresting substance

Harvest and prepare chromosome spreads

Stain and analyze metaphase cells

Score for chromosomal aberrations

Analyze data

End

Click to download full resolution via product page

Workflow for the In Vitro Chromosomal Aberration Test.
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Methodology:

Test System: Similar to the in vitro micronucleus test, using established mammalian cell lines

or primary cell cultures.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction).

Procedure:

Cells are exposed to the test substance.

A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in

metaphase.

Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope

slides.

Chromosomes are stained and analyzed microscopically for structural aberrations (e.g.,

breaks, gaps, exchanges).

Evaluation: A substance is considered clastogenic if it produces a statistically significant,

dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Conclusion
While there is no direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid, a

comprehensive assessment based on established scientific principles suggests a high

likelihood of genotoxic potential. The parent compound, methylphenidate, is not genotoxic,

indicating that the genotoxicity concern arises from the N-nitroso moiety. The structural analog,

N-nitrosopiperidine, is a known mutagen and carcinogen. In silico predictions would likely

classify N-nitroso-Ritalinic Acid as a mutagen.

Therefore, for a definitive risk assessment, it is imperative that N-nitroso-Ritalinic Acid be

evaluated in a standard battery of genotoxicity tests, including the Ames test, an in vitro

mammalian cell micronucleus or chromosomal aberration assay, and, if necessary, an in vivo

genotoxicity study. The detailed protocols provided in this guide outline the necessary steps for
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such an evaluation. Until such data is available, N-nitroso-Ritalinic Acid should be considered

a potential genotoxic impurity and controlled to the lowest reasonably practicable levels in any

pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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